2-(4,5-Dibromo-2-thienyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
- The compound’s unique arrangement of atoms makes it an interesting candidate for various applications.
2-(4,5-Dibromo-2-thienyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: is a heterocyclic compound with an intriguing structure. It combines a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core with a 4,5-dibromo-2-thienyl substituent.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and reagents would depend on the specific synthetic route chosen.
Industrial Production: While there isn’t a widely established industrial method for large-scale production, research efforts are ongoing to optimize synthetic protocols.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the specific reaction, products may include derivatives with altered functional groups or halogenation patterns.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, design new derivatives, and study its interactions with other molecules.
Biology: Investigating its effects on biological systems, including potential as enzyme inhibitors or modulators.
Industry: Its potential as a building block for novel materials or pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: Its specific combination of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine and 4,5-dibromo-2-thienyl sets it apart.
Similar Compounds: While there are no direct analogs, related heterocyclic compounds exist, such as other pyrazolo-triazolo-pyrimidines.
Properties
Molecular Formula |
C10H4Br2N6S |
---|---|
Molecular Weight |
400.05 g/mol |
IUPAC Name |
4-(4,5-dibromothiophen-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C10H4Br2N6S/c11-5-1-6(19-7(5)12)9-15-10-4-2-14-16-8(4)13-3-18(10)17-9/h1-3H,(H,14,16) |
InChI Key |
KBJASYSJBJEMLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C2=NN3C=NC4=C(C3=N2)C=NN4 |
Origin of Product |
United States |
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